molecular formula C9H7FN2 B1439149 8-Fluoroisoquinolin-5-amine CAS No. 608515-47-5

8-Fluoroisoquinolin-5-amine

Cat. No. B1439149
M. Wt: 162.16 g/mol
InChI Key: AVQZNGWUZSSPLK-UHFFFAOYSA-N
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Description

8-Fluoroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.16 . It is used in scientific research and has unique properties that make it applicable in drug synthesis, pharmaceutical development, and medicinal chemistry studies.


Synthesis Analysis

The synthesis of 8-Fluoroisoquinolin-5-amine involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The single electron transfer (SET) pathway is suggested in most cases .


Molecular Structure Analysis

The molecular structure of 8-Fluoroisoquinolin-5-amine is represented by the formula C9H7FN2. Further analysis can be performed using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, which can produce impressive simulation visualizations .


Physical And Chemical Properties Analysis

8-Fluoroisoquinolin-5-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Synthesis and Transformation

8-Fluoroisoquinolin-5-amine plays a significant role in chemical synthesis. Hargitai et al. (2018) described a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which can be transformed into 8-amino-3,4-dihydroisoquinolines, a crucial starting point for creating various tetrahydroisoquinoline derivatives. These derivatives are potential candidates for central nervous system drugs (Hargitai et al., 2018).

Antibacterial Properties

Al-Hiari et al. (2007) explored the preparation of new 8-nitrofluoroquinolone derivatives and their antibacterial properties. The study found that certain derivatives, especially those containing p-toluidine, p-chloroaniline, and aniline, exhibited significant activity against S. aureus (Al-Hiari et al., 2007).

Amination Techniques

Yin et al. (2017) detailed a copper-catalyzed remote C−H amination of 8-aminoquinoline scaffolds. This process employed N-fluorobenzenesulfonimide and demonstrated broad substrate scope and high efficiency, highlighting the compound's versatility in amination reactions (Yin et al., 2017).

Fluorogenic Reagent Application

Chen et al. (2001) developed a method to derivatize primary-amine-containing biogenic amines and amino acids with the fluorogenic reagent 5-furoylquinoline-3-carboxaldehyde (FQ). This methodology allowed for the resolution of these compounds in brain mixtures, demonstrating the potential of fluorogenic reactions involving isoquinoline derivatives (Chen et al., 2001).

Neurological Research

In neurological research, 18F-labeled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is a novel PET radiopharmaceutical. Collier et al. (2017) reported on its use in detecting human neurofibrillary tangles, which are composed of aggregated tau protein, in Alzheimer's disease research (Collier et al., 2017).

Safety And Hazards

The safety data sheet for 8-Fluoroisoquinolin-5-amine indicates that it should be handled in a well-ventilated place, with suitable protective clothing, avoiding contact with skin and eyes . It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

8-fluoroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZNGWUZSSPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroisoquinolin-5-amine

Synthesis routes and methods

Procedure details

To a nitrogen flushed solution of 8-fluoro-5-nitroisoquinoline (Description 42; 1.33 g, 6.9 mmol) in methanol (100 ml) was added 10% palladium on carbon (500 mg) and the resulting mixture stirred under a balloon of hydrogen for 3.5 hours. The catalyst was removed by filtration and the filtrate evaporated to dryness. The residue was purifted by MPLC (Biotage Flash™ 40) eluting with 2% MeOH in dichloromethane to give the title compound (450 mg, 40%) as a yellow solid.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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